2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Overview
Description
Mechanism of Action
Target of Action
PRT062607 Hydrochloride, also known as PRT062607 HCl, is a highly specific and potent inhibitor of the Spleen Tyrosine Kinase (SYK) . The affinity of PRT062607 Hydrochloride for SYK is at least 80-fold greater than its affinity for other kinases . SYK regulates immune cell activation in response to engagement of a variety of receptors .
Mode of Action
PRT062607 Hydrochloride interacts with its target, SYK, by engaging with the catalytic aspartate (type-1 inhibition) and causing a destabilization of insert-2 at the autophosphorylation dimer interface . This interaction blocks ubiquitin phosphorylation .
Biochemical Pathways
The inhibition of SYK by PRT062607 Hydrochloride affects several biochemical pathways. SYK functions as a sensor of mitochondrial damage and works together with its effector, Parkin, to remove damaged components of the mitochondrial network . When SYK is inhibited, it can no longer phosphorylate ubiquitin chains, which in turn affects the recruitment and activation of Parkin . This leads to a decrease in the ubiquitylation of mitochondrial proteins, thereby affecting the autophagic degradation of the damaged organelle .
Pharmacokinetics
PRT062607 Hydrochloride has a favorable pharmacokinetic (PK) profile. It is orally bioavailable and capable of completely inhibiting SYK activity in multiple whole-blood assays . The pharmacodynamic (PD) half-life in the more sensitive assays is approximately 24 hours and returns to predose levels by 72 hours . PRT062607 Hydrochloride was safe and well tolerated across the entire range of doses .
Result of Action
The inhibition of SYK by PRT062607 Hydrochloride results in several molecular and cellular effects. It inhibits inflammation and induces apoptosis . In non-Hodgkin lymphoma (NHL) cell lines, PRT062607 Hydrochloride inhibits SYK activation and induces caspase-dependent apoptosis . It also exerts potent antitumor activity in tumor xenograft mouse models .
Biochemical Analysis
Biochemical Properties
PRT062607 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of Syk . Syk is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells . PRT062607 Hydrochloride inhibits Syk activation and induces caspase-dependent apoptosis in Non-Hodgkin Lymphoma (NHL) cell lines . It also inhibits Syk in tumor B-cell lines, leading to apoptosis .
Cellular Effects
PRT062607 Hydrochloride has profound effects on various types of cells and cellular processes. It inhibits B cell antigen receptor-mediated B cell signaling and activation, and Fcε receptor 1-mediated basophil degranulation . It also decreases cell viability in NHL and Chronic Lymphocytic Leukemia (CLL) .
Molecular Mechanism
The molecular mechanism of action of PRT062607 Hydrochloride involves its interaction with the ATP-binding pocket of the Syk enzyme . It notably engages with the catalytic aspartate (type-1 inhibition) and causes a destabilization of insert-2 at the autophosphorylation dimer interface .
Temporal Effects in Laboratory Settings
PRT062607 Hydrochloride demonstrates a favorable pharmacokinetic profile with the ability to completely inhibit Syk activity in multiple whole-blood assays . The pharmacodynamic half-life in the more sensitive assays is approximately 24 hours and returns to predose levels by 72 hours .
Dosage Effects in Animal Models
In animal models, oral administration of PRT062607 Hydrochloride produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also significantly inhibited NHL tumor growth in a xenograft model .
Subcellular Localization
Given its role as a Syk inhibitor, it likely localizes to areas where Syk is typically found, such as the cytoplasm of hematopoietic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P505-15 Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate aniline derivatives with cyanamide under controlled conditions to form the pyrimidine ring.
Substitution reactions: The pyrimidine core undergoes substitution reactions with various amines and anilines to introduce the desired functional groups.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance solubility and stability
Industrial Production Methods
Industrial production of P505-15 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to form the pyrimidine core and subsequent substitution products.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity P505-15 Hydrochloride.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications
Chemical Reactions Analysis
Types of Reactions
P505-15 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.
Substitution: The compound can undergo substitution reactions with different nucleophiles to introduce new functional groups
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified for specific applications .
Scientific Research Applications
P505-15 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of spleen tyrosine kinase and its effects on various signaling pathways.
Biology: Employed in research to understand the role of spleen tyrosine kinase in B-cell receptor signaling and function.
Medicine: Investigated as a potential therapeutic agent for B-cell malignancies such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.
Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase and related pathways .
Comparison with Similar Compounds
Similar Compounds
Fostamatinib: Another spleen tyrosine kinase inhibitor with broader kinase inhibition profile.
Entospletinib: A selective spleen tyrosine kinase inhibitor with similar applications in B-cell malignancies.
Cerdulatinib: A dual inhibitor of spleen tyrosine kinase and janus kinase, offering a broader range of therapeutic applications
Uniqueness of P505-15 Hydrochloride
P505-15 Hydrochloride stands out due to its high selectivity for spleen tyrosine kinase, which is at least 80-fold greater than its affinity for other kinases. This high selectivity reduces the risk of off-target effects and enhances its therapeutic potential in treating B-cell malignancies .
Properties
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNLLPXCNDZJMJ-IDVLALEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370261-97-4 | |
Record name | 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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